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Compound of Interest

Compound Name: Amphotericin X1

Cat. No.: B1142324

A Note on Nomenclature: The query specified "Amphotericin X1." Based on available
scientific literature, this is likely a typographical error for Amphotericin B, a widely used
antifungal agent. This document will proceed under the assumption that the intended subject is
Amphotericin B.

Introduction

Amphotericin B is a potent, broad-spectrum polyene antifungal agent used to treat serious, life-
threatening fungal infections.[1] Its use, however, is often limited by significant toxicity,
particularly nephrotoxicity and infusion-related reactions.[2] To mitigate these adverse effects
while preserving antifungal efficacy, lipid-based formulations have been developed. Among
these, the liposomal formulation of Amphotericin B (L-AmB) represents a significant
advancement.[2]

L-AmB consists of Amphotericin B intercalated into a unilamellar liposomal membrane.[3] This
formulation alters the pharmacokinetic profile of the drug, leading to higher plasma
concentrations and a different tissue distribution compared to conventional Amphotericin B
deoxycholate (C-AmB).[4] The liposomal carrier system is designed to remain intact in
circulation, reducing the exposure of mammalian cell membranes to the drug and thereby
lowering its toxicity profile.[1][2]

These application notes provide a comprehensive overview of the liposomal formulation of
Amphotericin B for intravenous administration, intended for researchers, scientists, and drug
development professionals.
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Mechanism of Action

Amphotericin B exerts its antifungal effect by binding to ergosterol, a primary sterol component
of fungal cell membranes.[5][6] This binding leads to the formation of transmembrane channels
or pores, which disrupt the integrity of the cell membrane.[1][6] The resulting leakage of
intracellular ions, such as potassium, sodium, hydrogen, and chloride, and other small
molecules leads to fungal cell death.[1][6]

While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in
mammalian cell membranes, which is the basis for its toxicity.[1][6] The liposomal formulation
helps to shield the drug from interacting with mammalian cells until it reaches the site of fungal
infection.[2] The liposomes are thought to preferentially bind to the fungal cell wall, where they
are disrupted, releasing Amphotericin B to act on the fungal cell membrane.[2] Additionally,
Amphotericin B may induce oxidative damage to fungal cells and stimulate phagocytic cells to
aid in clearing the infection.[7]

Figure 1: Mechanism of Action of Liposomal Amphotericin B.

Data Presentation
EFormulation Characteristics

Component Amount per Vial Purpose

Active Pharmaceutical

Amphotericin B, USP 50 mg ]
Ingredient
Hydrogenated Soy Liposome structural
] ) ~213 mg
Phosphatidylcholine component
Cholesterol, NF ~52 mg Liposome stabilizer

) ) Liposome structural
Distearoylphosphatidylglycerol ~ ~84 mg

component
Alpha Tocopherol, USP 0.64 mg Antioxidant
Sucrose, NF 900 mg Lyoprotectant
Disodium Succinate
27 mg Buffer

Hexahydrate
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Data sourced from the AmBisome® product label.[3]

Pharmacokinetic Parameters: Liposomal vs.

: ional hoterici

Liposomal Amphotericin B Conventional

Parameter (L-AmB) Amphotericin B (C-AmB)
Dose 2 mg/kg 0.6 mg/kg

Cmax (ug/mL) 16-fold higher than C-AmB Lower

AUC (ug-h/mL) 8-fold higher than C-AmB Lower

Volume of Distribution (Vd) Lower Higher

Terminal Half-life (t¥2) ~127 hours Similar to L-AmB

Renal and Fecal Clearance Greatly reduced Higher

This table presents a comparative summary of pharmacokinetic data. Absolute values can vary
between studies and patient populations.[4]

led Dosing f Iministrat

Indication Recommended Daily Dose

Empirical therapy in febrile, neutropenic patients 3 mg/kg/day

Systemic fungal infections (Aspergillus,
) 3 to 5 mg/kg/day
Candida, Cryptococcus)

Cryptococcal meningitis in HIV-infected patients 6 mg/kg/day

Visceral leishmaniasis Varies by region; total dose of 15 to 30 mg/kg

Dosage should be adjusted based on the specific patient's clinical status and response to
therapy.[7][8]

Experimental Protocols
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Protocol for Preparation and Administration of
Liposomal Amphotericin B for Injection

This protocol is a generalized procedure for the reconstitution and dilution of lyophilized L-AmB
for intravenous infusion.

1. Reconstitution: a. Aseptically add 12 mL of Sterile Water for Injection, USP, to a 50 mg vial of
L-AmB.[8] b. Immediately shake the vial vigorously for 30 seconds to completely disperse the
lyophilized powder. The resulting concentrate will contain 4 mg of Amphotericin B per mL.[8] c.
Visually inspect the concentrate for particulate matter and ensure it is a translucent, yellow
suspension.

2. Dilution: a. Calculate the required dose of Amphotericin B in milligrams based on the
patient's weight (e.g., 3 mg/kg). b. Withdraw the calculated volume of the L-AmB concentrate
into a sterile syringe. c. Attach the provided 5-micron filter to the syringe.[8] d. Inject the L-AmB
concentrate through the filter into the appropriate volume of 5% Dextrose Injection, USP, to
achieve a final concentration of 0.2 to 2.0 mg/mL.[8]

3. Administration: a. Administer the diluted L-AmB solution by intravenous infusion over a
period of 2 to 6 hours.[7] b. If the patient experiences infusion-related reactions, the infusion
duration may be extended. c. It is recommended to flush the existing intravenous line with 5%
Dextrose Injection prior to infusion of L-AmB.[8]
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Figure 2: Workflow for L-AmB Preparation and Administration.
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Toxicity Profile and Management

While L-AmB has a significantly improved safety profile compared to C-AmB, adverse effects
can still occur.[2]

Common Adverse Effects:

 Infusion-Related Reactions: Fever, chills, headache, nausea, and hypotension may occur
within 1 to 3 hours of starting the infusion.[7] Premedication with acetaminophen,
diphenhydramine, and/or hydrocortisone may be considered.[7]

o Nephrotoxicity: An increase in serum creatinine can occur, though it is less frequent and
severe than with C-AmB.[7] Monitoring renal function is crucial. Pre-hydration with normal
saline may help mitigate nephrotoxicity.[7]

» Electrolyte Imbalances: Hypokalemia and hypomagnesemia are common and require regular
monitoring and supplementation.[1][7]

Drug Interactions:

o Nephrotoxic Drugs: Concomitant use with other nephrotoxic agents (e.g., aminoglycosides,
cyclosporine) may increase the risk of renal damage.[1]

o Corticosteroids: May potentiate hypokalemia.[7]

» Flucytosine: Concurrent use may increase the toxicity of flucytosine.[7]

Liposomal Amphotericin B

Benefits Potential Risk
Reduced Nephrotoxicity Reduced Infusion Reactions Improved Therapeutic Index Infusion-Related Reactions Nephrotoxicity Hypokalemia Drug Interactions
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Figure 3: Benefits and Risks of Liposomal Amphotericin B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Liposomal
Amphotericin B for Intravenous Administration]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1142324#amphotericin-x1-liposomal-formulation-
for-intravenous-administration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1142324?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

